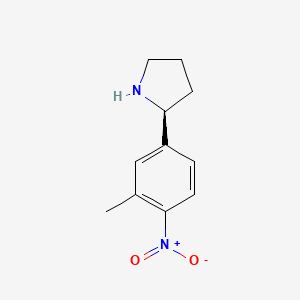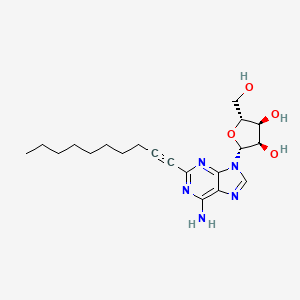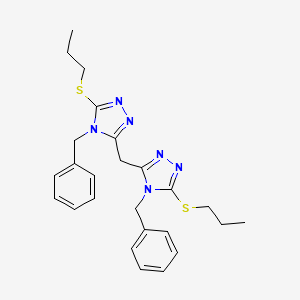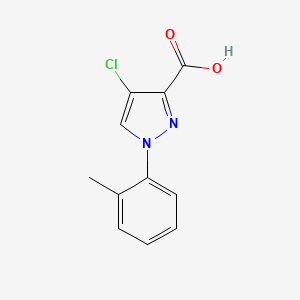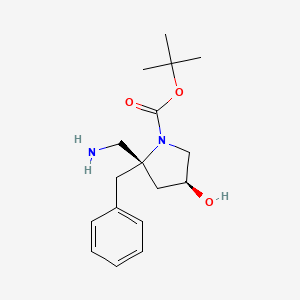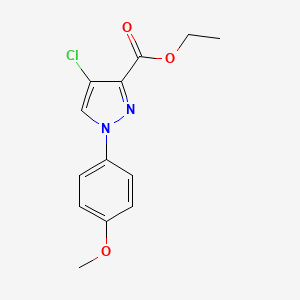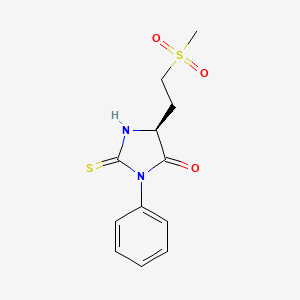
(S)-5-(2-(Methylsulfonyl)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-(2-(Methylsulfonyl)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one is a complex organic compound with a unique structure that includes a thioxoimidazolidinone core, a phenyl group, and a methylsulfonyl ethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(2-(Methylsulfonyl)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Thioxoimidazolidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thioxoimidazolidinone ring.
Introduction of the Phenyl Group: The phenyl group can be introduced through a substitution reaction, where a suitable phenylating agent is used.
Attachment of the Methylsulfonyl Ethyl Side Chain: This step involves the addition of the methylsulfonyl ethyl group to the core structure through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(S)-5-(2-(Methylsulfonyl)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl group or the methylsulfonyl ethyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
(S)-5-(2-(Methylsulfonyl)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein interactions, and cellular signaling pathways.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-5-(2-(Methylsulfonyl)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Methylsulfonyl succinimidyl carbonate: A reagent used for introducing the MSOC amino-protecting group.
Bromomethyl (E)-2-phenylethenyl sulfone: Undergoes condensation with enolates to form tetrahydrothiophene S,S-dioxides.
Uniqueness
(S)-5-(2-(Methylsulfonyl)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable for various applications in scientific research and industry.
Propiedades
Número CAS |
65319-62-2 |
|---|---|
Fórmula molecular |
C12H14N2O3S2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
(5S)-5-(2-methylsulfonylethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H14N2O3S2/c1-19(16,17)8-7-10-11(15)14(12(18)13-10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,18)/t10-/m0/s1 |
Clave InChI |
RSHIVNVSPBCMMT-JTQLQIEISA-N |
SMILES isomérico |
CS(=O)(=O)CC[C@H]1C(=O)N(C(=S)N1)C2=CC=CC=C2 |
SMILES canónico |
CS(=O)(=O)CCC1C(=O)N(C(=S)N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


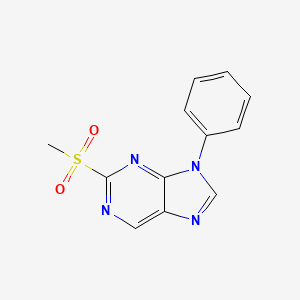

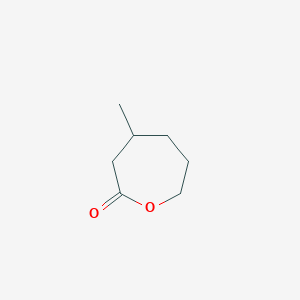
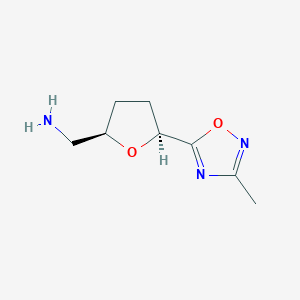
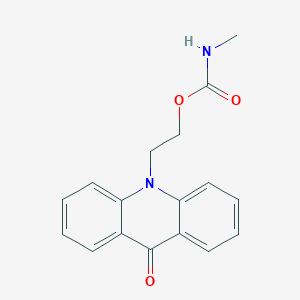

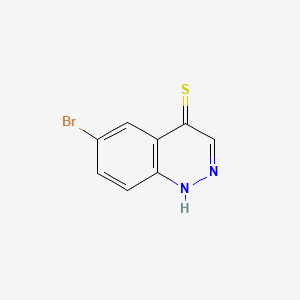
![N-{4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12935568.png)
